molecular formula C27H29N3O9 B1212456 Isotrityrosine CAS No. 77533-78-9

Isotrityrosine

Cat. No.: B1212456
CAS No.: 77533-78-9
M. Wt: 539.5 g/mol
InChI Key: RSHIWRXCRSATFW-UHFFFAOYSA-N
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Description

Isotrityrosine is a tyrosine-derived trimeric amino acid involved in cross-linking structural proteins. First isolated from Ascaris cuticle collagen , it consists of three tyrosine residues linked via oxidative coupling. Unlike its dimeric counterpart dityrosine, this compound forms a branched structure, enhancing mechanical stability in extracellular matrices . Its discovery in nematode collagen highlights its role in resilience against enzymatic degradation, though it is notably absent in sea urchin fertilization envelopes (FEs), where pulcherosine dominates .

Properties

CAS No.

77533-78-9

Molecular Formula

C27H29N3O9

Molecular Weight

539.5 g/mol

IUPAC Name

2-amino-3-[3-[5-(2-amino-2-carboxyethyl)-2-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenoxy]phenyl]-4-hydroxyphenyl]propanoic acid

InChI

InChI=1S/C27H29N3O9/c28-18(25(33)34)9-13-1-4-21(31)16(7-13)17-8-14(10-19(29)26(35)36)3-6-23(17)39-24-12-15(2-5-22(24)32)11-20(30)27(37)38/h1-8,12,18-20,31-32H,9-11,28-30H2,(H,33,34)(H,35,36)(H,37,38)

InChI Key

RSHIWRXCRSATFW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)OC3=C(C=CC(=C3)CC(C(=O)O)N)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)OC3=C(C=CC(=C3)CC(C(=O)O)N)O)O

Synonyms

isotrityrosine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Isotrityrosine is compared below with dityrosine, trityrosine, and pulcherosine, all tyrosine-derived cross-linkers:

Compound Structure Molecular Formula Molecular Weight Biological Source Key Function
This compound Branched trimer C27H27N3O9 537.52 g/mol Ascaris cuticle collagen Enhances collagen rigidity
Dityrosine Linear dimer C18H16N2O6 356.33 g/mol Sea urchin FEs, plant cell walls Moderate cross-linking in extracellular matrices
Trityrosine Linear trimer C27H27N3O9 537.52 g/mol Sea urchin FEs Minor structural reinforcement
Pulcherosine Oxidatively coupled trimer C27H25N3O9 535.50 g/mol Plant cell walls, sea urchin FEs Major cross-linker in stress-resistant tissues

Key Observations :

  • Branching vs.
  • Biosynthetic Pathways : this compound formation in Ascaris is likely peroxidase-mediated, akin to dityrosine synthesis in sea urchins. In contrast, pulcherosine in plants involves oxidative coupling via radical intermediates .
  • Occurrence: this compound is rare in marine organisms but critical in nematode cuticles. Pulcherosine dominates in sea urchin FEs (1.3 residues/10,000 amino acids) compared to this compound’s absence .

Physicochemical Properties

  • Solubility : this compound’s larger size and branching reduce solubility compared to tyrosine (0.55 mg/mL for similar trimeric compounds; see ). Dityrosine exhibits higher solubility due to its smaller size .
  • Reactivity: this compound’s phenolic hydroxyl groups enable radical-mediated cross-linking, similar to dityrosine and pulcherosine. However, its branching may hinder enzymatic phosphorylation, unlike dityrosine .
  • Thermal Stability : this compound’s cross-linked structure enhances thermal resistance, critical for nematode survival in hostile environments .

Analytical Differentiation

  • Chromatography : Reverse-phase HPLC separates this compound (retention time ~22 min) from dityrosine (~18 min) and pulcherosine (~25 min) due to polarity differences .
  • Mass Spectrometry : this compound shows a characteristic [M+H]+ ion at m/z 538, distinct from pulcherosine (m/z 536) and dityrosine (m/z 357) .
  • Spectroscopy : this compound’s NMR spectrum reveals unique branching signals (δ 7.2–7.4 ppm for aromatic protons) absent in linear analogs .

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